molecular formula C20H24N2OS2 B5258638 N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE

Cat. No.: B5258638
M. Wt: 372.6 g/mol
InChI Key: RCMUCKIILZJSMO-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that combines the structural features of adamantane and benzothiazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This unique combination of structures imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane and benzothiazole precursorsThe final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHYL-ADAMANTAN-2-YL)-ACETAMIDE
  • N-(1-ADAMANTAN-1-YL-1-METHYL-ETHYL)-ACETAMIDE
  • N-(3-ACETYLAMINO-ADAMANTAN-1-YL)-ACETAMIDE
  • N-(1-ADAMANTYL)-2-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the specific combination of the adamantane and benzothiazole moieties. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzothiazole moiety can enhance the compound’s biological activity, while the adamantane moiety provides stability and rigidity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS2/c23-18(11-24-19-22-16-3-1-2-4-17(16)25-19)21-12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMUCKIILZJSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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